Di(N-Desethyl)amiodaronhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

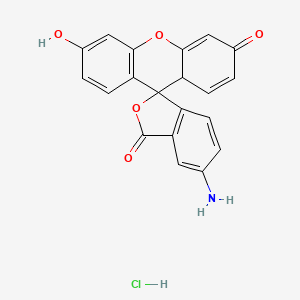

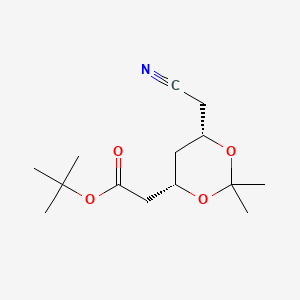

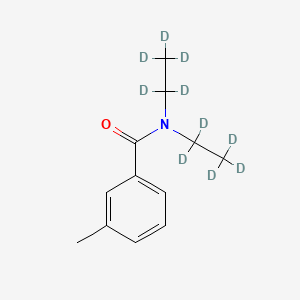

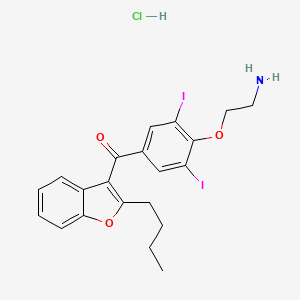

(4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride, also known as (4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride, is a useful research compound. Its molecular formula is C21H22ClI2NO3 and its molecular weight is 625.67. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Aminoethoxy)-3,5-diiodophenyl)(2-butyl-benzofuran-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zytostatisches Potenzial

Forschungen legen nahe, dass Di(N-Desethyl)amiodaronhydrochlorid ein zytostatisches Potenzial haben könnte, das bei der Überwindung von Arzneimittelresistenz und Metastasenbildung in der Krebstherapie von Vorteil sein könnte .

Einzelzellanalyse

Die Verbindung wurde in der Einzelzell-Druck-Flüssigkeitswirbel-Erfassung-Massenspektrometrie (SCP-LVC-MS) verwendet, um intrazelluläre Konzentrationen von Amiodaron und seinen Metaboliten über mehrere Inkubationskonzentrationen hinweg zu messen .

Hemmung der Atmungskette

Es wird berichtet, dass es ein starker Inhibitor der Atmungskette ist, was Auswirkungen auf die Untersuchung der mitochondrialen Funktion und Dysfunktion haben könnte .

Wechselwirkung mit Kaliumkanälen

Als Metabolit von Amiodaron kann es mit Kaliumkanälen interagieren, wie z. B. hERG (auch bekannt als KCNH2), die für das kardiale Aktionspotenzial und die Refraktärzeit relevant sind .

Wirkmechanismus

Target of Action

Di(N-desethyl) Amiodarone Hydrochloride, a metabolite of Amiodarone, is a potent inhibitor of the respiratory chain . It primarily targets the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

The compound interacts with its targets by inhibiting both inward and outward currents . The inhibition of inward sodium and calcium currents is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents .

Biochemical Pathways

Di(N-desethyl) Amiodarone Hydrochloride affects multiple biochemical pathways. It induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis, induce AIF nuclear translocation, and activate PARP-1 cleavage and caspase-3 activation .

Pharmacokinetics

When absorbed, it is metabolized in the liver to produce the active metabolite desethyl-amiodarone . Due to its lipophilic nature, it has strong tissue affinity and a large volume of distribution . The elimination half-life after oral long-term treatment is 50–60 days .

Result of Action

The molecular and cellular effects of Di(N-desethyl) Amiodarone Hydrochloride’s action include the collapse of mitochondrial membrane potential and induction of cell death in certain cell lines at physiologically achievable concentrations . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of certain carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

The action, efficacy, and stability of Di(N-desethyl) Amiodarone Hydrochloride can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to be taken up extensively by tissue, with marked interindividual variation . Its effects can persist long after it has been discontinued due to its extremely long half-life . Furthermore, its interaction with other medications and its effects can be influenced by the presence of these medications in the body .

Biochemische Analyse

Biochemical Properties

Di(N-desethyl) Amiodarone Hydrochloride plays a crucial role in biochemical reactions, primarily as a potent inhibitor of the respiratory chain . This compound interacts with various enzymes and proteins, including cytochrome P450 3A4, which is responsible for its N-demethylation from amiodarone . The inhibition of the respiratory chain by Di(N-desethyl) Amiodarone Hydrochloride affects ATP production, leading to alterations in cellular energy metabolism .

Cellular Effects

Di(N-desethyl) Amiodarone Hydrochloride has profound effects on various cell types and cellular processes. In HepG2 cells, it has been shown to induce apoptosis by collapsing the mitochondrial membrane potential and activating caspase-3 . Additionally, this compound influences cell signaling pathways, such as the inhibition of ERK and Akt kinases, which are crucial for cell survival and proliferation . These effects result in altered gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

The molecular mechanism of Di(N-desethyl) Amiodarone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits potassium currents that cause repolarization of the heart muscle, thereby prolonging the action potential duration and effective refractory period for cardiac cells . Furthermore, it modulates gene expression by down-regulating Kv1.5 mRNA in rat hearts, which affects potassium-channel gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di(N-desethyl) Amiodarone Hydrochloride change over time. Studies have shown that its intracellular concentration increases with prolonged incubation, leading to a higher conversion ratio from amiodarone . The compound’s stability and degradation are crucial factors in its long-term effects on cellular function, with significant electrophysiologic changes observed in chronic administration .

Dosage Effects in Animal Models

The effects of Di(N-desethyl) Amiodarone Hydrochloride vary with different dosages in animal models. Higher dosages have been associated with increased electrophysiologic changes, such as prolonged QRS, QT, and QTc intervals . Additionally, adverse side effects, including neurotoxicity, have been observed at high doses, highlighting the importance of dosage regulation .

Metabolic Pathways

Di(N-desethyl) Amiodarone Hydrochloride is involved in metabolic pathways that include its N-demethylation by cytochrome P450 3A4 . This metabolic process affects the compound’s pharmacokinetics and pharmacodynamics, influencing its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Di(N-desethyl) Amiodarone Hydrochloride within cells and tissues involve its interaction with various transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

Di(N-desethyl) Amiodarone Hydrochloride exhibits specific subcellular localization, primarily within the mitochondria, where it exerts its inhibitory effects on the respiratory chain . This localization is crucial for its activity and function, as it directly impacts mitochondrial energy production and cellular metabolism .

Eigenschaften

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCJJBHXLGQNMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClI2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747615 |

Source

|

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757220-04-5 |

Source

|

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.